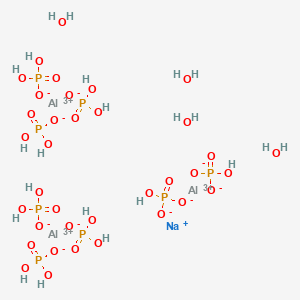
Sodium aluminium phosphate, acidic
Descripción general
Descripción
Sodium aluminium phosphate, acidic, is an inorganic compound consisting of sodium salts of aluminium phosphates. It is commonly used as an acid in baking powders for the chemical leavening of baked goods. Upon heating, it reacts with baking soda to produce carbon dioxide, which helps the dough rise. This compound is advantageous because it imparts a neutral flavor to baked products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium aluminium phosphate, acidic, is typically prepared by combining alumina, phosphoric acid, and sodium hydroxide. The reaction conditions involve controlled pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, sodium aluminium phosphate is produced by mixing sodium carbonate, aluminium hydroxide, and phosphoric acid in a reaction vessel with a water content of around 30%. The resulting mixture is then spray-dried to obtain the final product .
Types of Reactions:
Oxidation and Reduction: Sodium aluminium phosphate does not typically undergo oxidation or reduction reactions under normal conditions.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions.
Decomposition: Upon heating, it decomposes to release carbon dioxide, which is crucial for its role in baking.
Common Reagents and Conditions:
Reagents: Sodium hydroxide, phosphoric acid, aluminium hydroxide.
Conditions: Controlled pH and temperature, typically involving heating to facilitate decomposition.
Major Products:
Carbon Dioxide: Released during the decomposition reaction.
Aplicaciones Científicas De Investigación
Sodium aluminium phosphate, acidic, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a leavening agent in baking powders.
Biology: Studied for its potential effects on biological systems, particularly in relation to aluminium exposure.
Medicine: Investigated for its role in vaccine adjuvants, enhancing the immune response to antigens.
Mecanismo De Acción
The primary mechanism of action of sodium aluminium phosphate, acidic, in baking involves its reaction with baking soda to produce carbon dioxide. This reaction occurs upon heating and is essential for the leavening process in baked goods. The compound’s ability to release carbon dioxide at baking temperatures rather than at room temperature makes it particularly useful in baking applications .
Comparación Con Compuestos Similares
Sodium Aluminium Phosphate, Basic: Used in cheese making and has a different stoichiometry compared to the acidic form.
Aluminium Phosphate: Used in various industrial applications and as a vaccine adjuvant.
Sodium Phosphate: Commonly used in food processing and as a laxative.
Uniqueness: Sodium aluminium phosphate, acidic, is unique due to its specific role in baking as a leavening agent that releases carbon dioxide at baking temperatures. This property distinguishes it from other similar compounds that may release gases at different conditions or serve different purposes .
Propiedades
IUPAC Name |
trialuminum;sodium;dihydrogen phosphate;hydrogen phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Al.Na.8H3O4P.4H2O/c;;;;8*1-5(2,3)4;;;;/h;;;;8*(H3,1,2,3,4);4*1H2/q3*+3;+1;;;;;;;;;;;;/p-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQWMJSNEUUJAY-UHFFFAOYSA-D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Al+3].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3H22NaO36P8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872525 | |
| Record name | Sodium aluminum phosphate (tetrahydrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odourless powder | |
| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Insoluble in water. Soluble in hydrochloric acid | |
| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
10305-76-7 | |
| Record name | Sodium aluminium phosphate, acidic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aluminum phosphate (tetrahydrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N091Y877O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



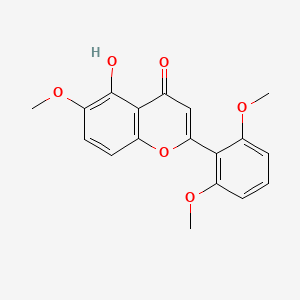

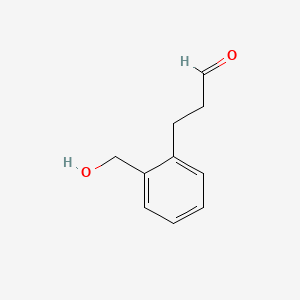

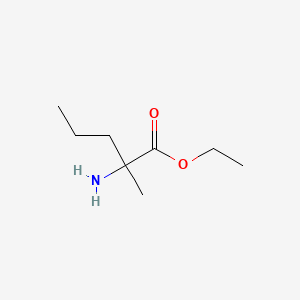
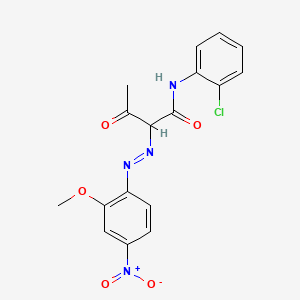

![(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576622.png)




